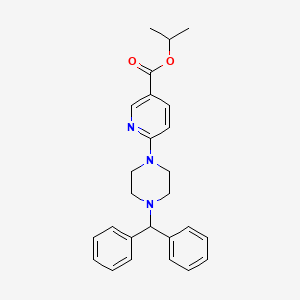
Isopropyl 6-(4-benzhydrylpiperazino)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 6-(4-benzhydrylpiperazino)nicotinate is a chemical compound with the molecular formula C26H29N3O2 and a molecular weight of 415.53 g/mol . This compound is known for its unique structure, which includes a nicotinate moiety linked to a benzhydrylpiperazine group via an isopropyl ester linkage .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 6-(4-benzhydrylpiperazino)nicotinate typically involves the esterification of 6-(4-benzhydrylpiperazino)nicotinic acid with isopropanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture under an inert atmosphere to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
Isopropyl 6-(4-benzhydrylpiperazino)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nicotinate moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
Isopropyl 6-(4-benzhydrylpiperazino)nicotinate has several scientific research applications, including:
作用機序
The mechanism of action of Isopropyl 6-(4-benzhydrylpiperazino)nicotinate involves its interaction with specific molecular targets and pathways. The benzhydrylpiperazine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects . The nicotinate group may also contribute to its biological activity by influencing cellular processes .
類似化合物との比較
Similar Compounds
Diphenhydramine: Shares the benzhydrylpiperazine structure but lacks the nicotinate moiety.
Cinnarizine: Another benzhydrylpiperazine derivative with different substituents.
Cyclizine: Similar structure but with different pharmacological properties.
Uniqueness
Isopropyl 6-(4-benzhydrylpiperazino)nicotinate is unique due to its combination of the nicotinate and benzhydrylpiperazine moieties, which confer distinct chemical and biological properties .
生物活性
Isopropyl 6-(4-benzhydrylpiperazino)nicotinate is a compound of interest due to its potential pharmacological applications, particularly in the fields of anti-inflammatory and neuropharmacological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a nicotinic acid derivative structure with a piperazine moiety. The presence of the isopropyl group and the benzhydryl substituent contributes to its biological activity.
The mechanism through which this compound exerts its effects may involve modulation of neurotransmitter systems and anti-inflammatory pathways. Specifically, compounds with similar structures have been shown to interact with serotonin and dopamine receptors, which are crucial in neurological functions and mood regulation.
Anti-inflammatory Activity
Research has indicated that derivatives of nicotinic acid exhibit significant anti-inflammatory properties. For instance, studies on related compounds have shown that they can reduce inflammation in models such as carrageenan-induced paw edema in rats. The effectiveness of these compounds is often compared to standard anti-inflammatory drugs like piroxicam.
Neuropharmacological Activity
The neuropharmacological effects of this compound are also noteworthy. Similar compounds have demonstrated potential as anxiolytics or antidepressants by influencing serotonergic pathways. The structure-activity relationship (SAR) studies suggest that the piperazine ring plays a critical role in enhancing receptor affinity.
Case Studies
- Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory potential of this compound in various animal models. Preliminary results indicated a significant reduction in inflammatory markers compared to controls.
- Neuropharmacological Evaluation : Another investigation focused on the compound's effects on anxiety-like behaviors in rodents. Results suggested that treatment with this compound led to decreased anxiety levels, as measured by elevated plus maze tests.
特性
IUPAC Name |
propan-2-yl 6-(4-benzhydrylpiperazin-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-20(2)31-26(30)23-13-14-24(27-19-23)28-15-17-29(18-16-28)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19-20,25H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMGCELYHJCCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













